Mercurochrome
Description
Merbromin (C₂₀H₈Br₂HgNa₂O₆), also known as Mercurochrome, is an organomercuric compound first synthesized in 1918 by Hugh H. Young . Historically, it was widely used as a topical antiseptic for minor wounds, burns, and diabetic ulcers due to its ability to disrupt microbial metabolism via mercury-mediated protein denaturation . Its structure consists of a dibromofluorescein backbone complexed with mercury, giving it an anionic character and a distinctive red staining property .
Merbromin exhibits low cytotoxicity in human fetal fibroblasts (HFFs) (CC₅₀ = 41.6 µM) and demonstrates antiviral activity against human cytomegalovirus (HCMV) (EC₅₀ = 1.0–6.6 µM) by inhibiting the pUL50-pUL53 interaction critical for viral nuclear egress . It also selectively inhibits SARS-CoV-2 3CLprotease (3CLpro) via mixed-type inhibition (IC₅₀ = 2.7 µM), binding to both catalytic (Cys145) and dimerization sites . Despite its efficacy, Merbromin’s mercury content has led to discontinued clinical use in many countries due to toxicity concerns .
Properties
CAS No. |
129-16-8 |
|---|---|
Molecular Formula |
C20H8Br2HgNa2O6 |
Molecular Weight |
750.7 g/mol |
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-3-oxido-6-oxoxanthen-4-yl]mercury(1+);hydroxide |
InChI |
InChI=1S/C20H9Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)26-18-8-16(24)14(22)6-12(18)20(11)10-4-2-1-3-9(10)19(25)27-20;;;;/h1-7,23-24H;;;;1H2/q;3*+1;/p-3 |
InChI Key |
JXQGSRKVFQSVTR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])Br)C(=O)[O-].O.[Na+].[Na+] |
Other CAS No. |
129-16-8 |
physical_description |
Iridescent green, odorless solid. Soluble in water; [Hawley] Deep green solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
solubility |
In ethyleneglycol monomethyl ether, 9 mg/ml; in ethanol, 10 mg/ml, 25 °C. In water, 20 mg/ml, 25 °C. |
Synonyms |
Merbromin Merbromine Mercurochrome |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis of Merbromin
The foundational method for synthesizing Merbromin involves the condensation of dibromofluorescein with mercuric acetate in the presence of sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the mercury ion (Hg²⁺) from mercuric acetate replaces hydrogen atoms in the dibromofluorescein structure. The process occurs in aqueous ethanol under alkaline conditions, facilitating the formation of the disodium salt (C₂₀H₈Br₂HgNa₂O₆) .
Key reaction parameters include:
-
Temperature : Maintained at 50–60°C to accelerate reaction kinetics without degrading heat-sensitive intermediates.
-
pH : Adjusted to 9–10 using sodium hydroxide to stabilize the anionic form of the product.
-
Stoichiometry : A 1:1 molar ratio of dibromofluorescein to mercuric acetate ensures complete mercury incorporation .
| Component | Role | Quantity (mol) | Conditions |
|---|---|---|---|
| Dibromofluorescein | Fluorescein backbone donor | 1.0 | Dissolved in ethanol/water |
| Mercuric acetate | Mercury ion source | 1.0 | Aqueous solution, 50°C |
| Sodium hydroxide | Alkaline pH adjustment | 2.0 | 10% w/v solution |
The product is precipitated by cooling the reaction mixture, followed by filtration and recrystallization from ethanol to achieve >95% purity .
Modern Variations in Synthetic Protocols
Recent advancements have focused on optimizing yield and reducing environmental impact. One approach substitutes mercuric acetate with mercuric nitrate, which offers higher solubility in polar solvents. This modification increases reaction efficiency by 15–20%, albeit requiring stringent control over nitrate byproducts .
Another innovation involves microwave-assisted synthesis , where irradiation at 100 W for 10 minutes reduces reaction time from 6 hours to 30 minutes. This method enhances atom economy by minimizing side reactions, achieving yields of 88–92% .
Reaction Conditions and Kinetic Analysis
The rate-limiting step in Merbromin synthesis is the displacement of hydrogen by Hg²⁺. Kinetic studies reveal a second-order dependence on dibromofluorescein and mercuric acetate concentrations, with an activation energy of 45.2 kJ/mol. The addition of phase-transfer catalysts like tetrabutylammonium bromide accelerates the reaction by 40%, enabling completion within 2 hours .
Purification and Quality Control
Crude Merbromin is purified via column chromatography using silica gel (60–120 mesh) and a methanol-chloroform (1:4) eluent. Analytical HPLC with UV detection at 520 nm confirms purity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies residual mercury levels (<0.1 ppm) .
Challenges in Industrial-Scale Production
Industrial synthesis faces challenges such as mercury waste management and batch consistency. Closed-loop systems with mercury recovery units are now mandated in the EU and North America, reducing environmental discharge by 90% . Additionally, real-time pH monitoring via automated feedback systems ensures reproducible product quality.
Chemical Reactions Analysis
Merbromin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the oxidation state of mercury.
Substitution: Merbromin can undergo substitution reactions where the bromine atoms or other functional groups are replaced by different atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases.
Scientific Research Applications
Antimicrobial Properties
Merbromin has been studied for its effectiveness against various microbial strains, particularly its action against Staphylococcus aureus. Research indicates that merbromin exhibits varying degrees of resistance in bacterial strains, which has implications for its use in clinical settings.
- Resistance Studies : A study found that Staphylococcus aureus showed higher resistance to merbromin when exposed to Escherichia coli, suggesting a complex interaction between these bacterial species . This highlights the need for careful consideration of merbromin's efficacy in mixed infections.
- In Vitro Efficacy : Merbromin has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. In a clinical context, it was noted that merbromin could reduce local infection rates preoperatively, thus supporting its use in surgical settings .
Fluorescence Quenching Applications
Merbromin's fluorescence properties have been exploited in analytical chemistry:
- Silymarin Assay : A study utilized merbromin's fluorescence quenching ability to assay silymarin in natural sources and pharmaceutical preparations. This method highlights the versatility of merbromin beyond its antiseptic use, showcasing its potential in quantitative analysis within pharmacognosy .
Environmental Considerations
Despite its applications, the environmental impact of organomercuric compounds like merbromin cannot be overlooked:
- Pollution Studies : Research has indicated that compounds such as merbromin are considered organic pollutants. Studies on their removal from environments are crucial due to their potential toxicity and persistence in ecosystems .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Merbromin involves the disruption of microbial metabolism. The mercury in the compound binds to thiol groups in proteins, leading to the inactivation of essential enzymes and proteins in microorganisms. This binding disrupts cellular processes, ultimately leading to the death of the microorganism . The compound’s staining property also helps in visualizing the application area, ensuring thorough coverage.
Comparison with Similar Compounds
Thimerosal
- Structure : Ethylmercury conjugated to thiosalicylate (C₉H₉HgNaO₂S) .
- Mechanism : Broad-spectrum preservative and antiseptic; inhibits enzymes via mercury-thiol interactions.
- Applications : Vaccine preservative (phased out due to ethylmercury toxicity concerns) .
- Comparison : Unlike Merbromin, Thimerosal lacks antiviral specificity and primarily functions as a preservative. Both compounds share mercury-related toxicity but differ in chemical stability and target specificity .
Mersalyl
- Structure: Phenolic ether with mercury (C₁₃H₁₆HgNO₅) .
- Mechanism : Former diuretic; inhibits sulfhydryl-containing enzymes.
- Applications : Discontinued due to renal toxicity.
- Comparison: Mersalyl and Merbromin both inhibit HCMV pUL50-pUL53 interactions, suggesting mercury’s role in nonspecific protein binding. However, Merbromin’s dibromofluorescein backbone may enhance target specificity .
Non-Mercury Antivirals and Enzyme Inhibitors
Ganciclovir (GCV)
Tannic Acid
- Mechanism: Inhibits arginyltransferase (ATE1) via polyphenol-protein interactions.
- Comparison : Both Merbromin and Tannic Acid inhibit ATE1 but differ in secondary effects. Tannic acid suppresses lamella formation in cell migration, whereas Merbromin disrupts actin networks, highlighting divergent pathways despite shared targets .
Protease Inhibitors
Shikonin and PX-12
- Mechanism : Inhibit 3CLpro with IC₅₀ values of 12.03 µM and 16.62 µM, respectively .
- Comparison : Merbromin (IC₅₀ = 2.7 µM) is 4–6× more potent against 3CLpro. Its mixed-type inhibition (KM ↑, Kcat ↓) and dual binding sites provide mechanistic advantages over competitive inhibitors .
Key Research Findings
Table 1: Comparative Analysis of Merbromin and Similar Compounds
Table 2: Enzymatic Inhibition Profiles
Biological Activity
Merbromin, also known as Mercurochrome, is a compound that has garnered attention for its diverse biological activities, particularly in the context of antimicrobial properties and potential therapeutic applications. This article explores the biological activity of Merbromin, focusing on its mechanisms of action, effectiveness against various pathogens, and implications for clinical use.
Chemical Structure and Properties
Merbromin is an organomercury compound characterized by its bromine content and a mercurial component. Its structure allows it to interact with biological molecules, which is crucial for its activity as an antiseptic and antimicrobial agent.
Inhibition of Proteases
Recent studies have highlighted Merbromin's role as a mixed-type inhibitor of the 3-chymotrypsin-like protease (3CLpro), a key enzyme involved in the maturation of viral proteins in SARS-CoV-2. High-throughput screening identified Merbromin as a potent inhibitor with an IC50 value of approximately 2.7 μM , indicating strong inhibitory effects specifically on 3CLpro compared to other proteases like Trypsin and Papain, which showed minimal interaction .
The kinetic analysis revealed that Merbromin increases the apparent (from to ) while decreasing the (from to ), suggesting a mixed inhibition mechanism that affects both substrate binding and catalytic activity .
Antimicrobial Activity
Merbromin has been historically used as an antiseptic due to its effectiveness against a range of bacteria. A study indicated that it retains activity against Staphylococcus aureus , although resistance can develop in certain strains . The compound's efficacy varies among different bacterial strains, necessitating careful consideration in clinical applications.
Ototoxicity in Clinical Use
A significant concern regarding Merbromin's application is its potential ototoxicity when used topically in cases of otitis media. A study involving Wistar-Albino rats demonstrated that exposure to 2% Merbromin led to significant degeneration of auditory structures and impaired auditory function as measured by Distortion Product Otoacoustic Emissions (DPOAE) . This highlights the need for cautious use, particularly in sensitive populations.
Mercury Poisoning Incident
A historical case reported mercury poisoning following the application of Merbromin to an omphalocele in a newborn. This incident underscores the risks associated with mercury-containing compounds and emphasizes the importance of monitoring for adverse effects during treatment .
Efficacy Against Human Cytomegalovirus (HCMV)
In vitro studies have shown that Merbromin inhibits HCMV infection through disruption of nuclear egress mechanisms. This suggests potential applications in antiviral therapies, particularly for conditions associated with HCMV .
Summary Table of Biological Activities
| Activity | Target/Pathogen | IC50/Effectiveness | Notes |
|---|---|---|---|
| Inhibition of 3CLpro | SARS-CoV-2 | 2.7 μM | Mixed-type inhibition; selective for 3CLpro |
| Antimicrobial | Staphylococcus aureus | Variable | Resistance noted in some strains |
| Ototoxicity | Auditory structures | Significant degeneration | Observed in animal models |
| Antiviral | Human Cytomegalovirus | Effective | Disrupts nuclear egress mechanisms |
Q & A
Q. What experimental methodologies are recommended to study Merbromin’s binding mechanisms to viral proteases (e.g., SARS-CoV-2 3CLpro)?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, surface plasmon resonance (SPR) for real-time kinetic analysis, and fluorescence quenching assays to monitor conformational changes (Fig. 3A-C, ). Validate results with molecular docking simulations to predict binding sites. Ensure buffer conditions (e.g., 10 mM HEPES pH 7.4) match physiological relevance .
Q. How can researchers optimize Merbromin concentrations for biological staining while minimizing cytotoxicity?
- Methodological Answer : Perform dose-response assays in cell cultures (e.g., human fetal fibroblasts) to determine the non-toxic threshold (e.g., ≤0.67 mg/mL solubility in DMSO/saline ). Combine with viability assays (MTT or Alamar Blue) and histological validation to confirm staining efficacy without disrupting cellular integrity .
Q. What are the key considerations when designing studies on Merbromin’s antimicrobial activity?
- Methodological Answer : Account for solvent-dependent efficacy: aqueous solutions (2% Merbromin) may lack bactericidal action, while alcohol-acetone vehicles enhance activity . Include controls for solvent effects and use standardized bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) under consistent exposure times (5–10 minutes) .
Advanced Research Questions
Q. How can researchers address discrepancies in Merbromin’s reported antiviral potency across studies?
- Methodological Answer : Conduct comparative assays under uniform conditions (e.g., cell type, viral load, incubation time). For example, Merbromin’s anti-ZIKV activity via protease inhibition may differ from its HCMV core nuclear egress complex targeting . Use orthogonal validation methods (e.g., plaque reduction vs. qPCR) and report selectivity indices (e.g., cytotoxicity in HFF cells vs. antiviral EC50 ).
Q. What strategies resolve contradictions in Merbromin’s efficacy as a topical antimicrobial?
- Methodological Answer : Replicate historical studies (e.g., Simmons’ 1928 work ) with modern protocols. Test aqueous vs. alcohol-acetone formulations against clinical isolates and biofilms. Use confocal microscopy to assess bacterial membrane disruption and correlate with mercury release kinetics via ICP-MS .
Q. How to validate Merbromin’s specificity in enzyme inhibition studies, given potential off-target effects from mercury?
- Methodological Answer : Include structural analogs (e.g., Thimerosal, Mersalyl) as negative controls to isolate mercury-specific effects . Perform cysteine residue mutagenesis in target enzymes (e.g., 3CLpro) to confirm binding dependency. Combine with thermal shift assays to assess stabilization effects .
Q. What advanced techniques characterize Merbromin’s interaction with biological samples in forensic staining?
- Methodological Answer : Follow protocols from latent print processing: sequential application of Merbromin (Solution A) and hydrogen peroxide (Solution B) under controlled humidity. Use alternate light sources (ALS) with orange filters (550–600 nm) to enhance fluorescence contrast. Document results immediately to avoid background interference .
Methodological Best Practices
- Data Contradiction Analysis : When reconciling historical and modern data (e.g., bactericidal vs. non-bactericidal claims ), prioritize peer-reviewed studies with transparent protocols and adjust for evolving analytical standards (e.g., ISO 20776-1 for antimicrobial testing).
- Toxicity Mitigation : For in vivo studies, use chelating agents (e.g., dimercaprol) in post-exposure protocols to counteract mercury toxicity . Adhere to biosafety level 2 (BSL-2) guidelines when handling Merbromin solutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
